1alpha-Hydroxycorticosterone
Description
Historical Context of Discovery and Initial Characterization
The discovery of 1α-Hydroxycorticosterone marked a significant moment in comparative endocrinology. In 1966, the novel corticosteroid, chemically identified as 1α,11β,21-trihydroxypregn-4-ene-3,20-dione, was first isolated from the plasma of two species of rays, Raja radiata and Raja ocellata, by D.R. Idler and B. Truscott. researchgate.netchemicalbook.com Their research revealed that this compound was the principal corticosteroid produced by the interrenal gland, the elasmobranch equivalent of the adrenal cortex. researchgate.netchemicalbook.com
This finding was groundbreaking because it identified a corticosteroid that was structurally unique to this group of animals. researchgate.netresearchgate.net Subsequent research confirmed that 1α-Hydroxycorticosterone was the dominant corticosteroid in a wide array of elasmobranch species. chemicalbook.combioscientifica.com The initial characterization involved meticulous biochemical techniques, including in vitro incubations of interrenal tissue which demonstrated the synthesis of 1α-Hydroxycorticosterone from precursors like corticosterone (B1669441). bioscientifica.com The development of a radioimmunoassay (RIA) in 1972 was a crucial step, allowing for sensitive measurement of the steroid from much smaller plasma volumes and facilitating further physiological studies. chemicalbook.com Despite being recognized as the primary elasmobranch corticosteroid for over five decades, the complete biosynthetic pathway, particularly the enzyme responsible for the unique hydroxylation at the C-1 position, remains an area of active investigation. researchgate.netnih.govnih.gov
Taxonomic Distribution and Phylogenetic Significance
The presence of 1α-Hydroxycorticosterone is a defining characteristic of the Chondrichthyes, the class of cartilaginous fishes. Its distribution is highly specific, providing important phylogenetic insights into the evolution of steroidogenesis.
The endogenous production of 1α-Hydroxycorticosterone is confined exclusively to cartilaginous fishes, a group that includes elasmobranchs (sharks, skates, and rays) and holocephalans (chimaeras). researchgate.netresearchgate.netnih.gov This steroid is not known to be naturally produced by any other vertebrate taxon, making it a unique biochemical marker for this ancient lineage. nih.govoup.com The enzyme responsible for the critical 1α-hydroxylation step, a corticosteroid 1α-hydroxylase, has been demonstrated in the interrenal tissues of numerous elasmobranch species. bioscientifica.com Research has confirmed its synthesis in a variety of species, highlighting its widespread importance within this class.
| Order | Family | Species | Common Name |
|---|---|---|---|
| Rajiformes | Rajidae | Raja laevis | Barndoor Skate |
| Rajiformes | Rajidae | Raja clavata | Thornback Ray |
| Rajiformes | Rajidae | Raja erinacea | Little Skate |
| Myliobatiformes | Dasyatidae | Dasyatis violacea | Pelagic Stingray |
| Squaliformes | Squalidae | Squalus acanthias | Spiny Dogfish |
| Carcharhiniformes | Scyliorhinidae | Scyliorhinus stellaris | Nursehound |
| Lamniformes | Lamnidae | Isurus oxyrinchus | Shortfin Mako |
| Carcharhiniformes | Carcharhinidae | Prionace glauca | Blue Shark |
| Carcharhiniformes | Sphyrnidae | Sphyrna lewini | Scalloped Hammerhead |
| Carcharhiniformes | Carcharhinidae | Carcharhinus falciformis | Silky Shark |
| Carcharhiniformes | Carcharhinidae | Carcharhinus obscurus | Dusky Shark |
The unique position of 1α-Hydroxycorticosterone becomes clearer when compared to the primary corticosteroids found in other major vertebrate groups. This divergence highlights a key evolutionary split in the function and regulation of the hypothalamic-pituitary-interrenal/adrenal axis.
In most other vertebrates, the primary glucocorticoids—hormones involved in stress response and metabolism—are either cortisol or corticosterone. oup.comfrontiersin.orgnih.gov Teleost (bony) fish, for instance, predominantly secrete cortisol to manage stress. researchgate.netfrontiersin.orgmdpi.com Similarly, most placental and marsupial mammals primarily utilize cortisol. In contrast, amphibians, reptiles, and birds rely mainly on corticosterone as their dominant glucocorticoid. oup.com
The elasmobranch lineage deviates significantly from this pattern. While corticosterone is a precursor in its synthesis pathway, the final and most abundant product is 1α-Hydroxycorticosterone. researchgate.netbioscientifica.com Cortisol is generally absent or found in very low concentrations in elasmobranchs. nih.govbioscientifica.com This fundamental difference in the end-product of the steroidogenic cascade underscores a major evolutionary divergence in adrenal steroid function that occurred early in vertebrate history. uoregon.edu The system in elasmobranchs is thought to represent a distinct evolutionary strategy, where a single, unique steroid, 1α-Hydroxycorticosterone, potentially carries out both glucocorticoid (energy regulation) and mineralocorticoid (ion and water balance) functions. researchgate.netnih.govfrontiersin.org
| Vertebrate Group | Primary Glucocorticoid(s) |
|---|---|
| Elasmobranchii (Sharks, Rays) | 1α-Hydroxycorticosterone |
| Teleostei (Bony Fish) | Cortisol |
| Amphibia (Frogs, Salamanders) | Corticosterone |
| Reptilia (Lizards, Snakes, Turtles) | Corticosterone |
| Aves (Birds) | Corticosterone |
| Mammalia (most Placental) | Cortisol |
| Mammalia (Rodents, Rabbits) | Corticosterone |
Structure
3D Structure
Properties
CAS No. |
10163-49-2 |
|---|---|
Molecular Formula |
C21H30O5 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
(1S,8S,9S,10R,11S,13S,14S,17S)-1,11-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O5/c1-20-9-16(24)19-13(14(20)5-6-15(20)17(25)10-22)4-3-11-7-12(23)8-18(26)21(11,19)2/h7,13-16,18-19,22,24,26H,3-6,8-10H2,1-2H3/t13-,14-,15+,16-,18-,19+,20-,21+/m0/s1 |
InChI Key |
YAHNLJYKDPTSTN-SRVFFJGNSA-N |
SMILES |
CC12CC(C3C(C1CCC2C(=O)CO)CCC4=CC(=O)CC(C34C)O)O |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)CO)CCC4=CC(=O)C[C@@H]([C@]34C)O)O |
Canonical SMILES |
CC12CC(C3C(C1CCC2C(=O)CO)CCC4=CC(=O)CC(C34C)O)O |
Synonyms |
1 alpha-hydroxycorticosterone |
Origin of Product |
United States |
Biosynthesis and in Vivo Dynamics of 1α Hydroxycorticosterone
Anatomical Locus of Synthesis in Elasmobranchs
The synthesis of 1α-hydroxycorticosterone is localized to a specific endocrine gland within the elasmobranch body.
The primary site for the production of 1α-hydroxycorticosterone is the interrenal gland. researchgate.netnih.gov This gland is the elasmobranch equivalent of the mammalian adrenal cortex. nih.gov Unlike in teleost fish, the interrenal tissue in elasmobranchs is anatomically distinct, which facilitates its study for understanding corticosteroidogenesis. researchgate.netnih.gov The discovery of 1α-hydroxycorticosterone originated from incubations of interrenal tissue from skate species (Raja radiata and Raja ocellata). researchgate.net Subsequent research has consistently confirmed that this gland synthesizes and secretes 1α-hydroxycorticosterone in significant amounts. nih.gov The synthesis within the interrenal gland can be stimulated by adrenocorticotropic hormone (ACTH), further cementing its role as the central organ for the production of this unique steroid. nih.govscispace.comdeepdyve.com
| Research Finding | Species Studied | Significance |
| Initial identification of 1α-hydroxycorticosterone from interrenal incubates. researchgate.net | Thornback skate (Raja radiata), Winter skate (Raja ocellata) | Established the interrenal gland as the site of synthesis. |
| In vitro stimulation of 1α-hydroxycorticosterone synthesis by ACTH. nih.gov | Atlantic stingray (Dasyatis sabina) | Confirmed hormonal regulation of steroidogenesis in the interrenal gland. |
| Anatomical distinction of interrenal tissue from renal and chromaffin tissue. researchgate.netnih.gov | General elasmobranchs | Highlights the homologous but distinct nature of the elasmobranch steroidogenic organ compared to other fish. |
Enzymatic Pathways of Steroidogenesis
The creation of 1α-hydroxycorticosterone from cholesterol involves a series of enzymatic steps, many of which are common to steroid production in other vertebrates, but with a final, unique modification.
The synthesis of steroids begins with the transport of cholesterol into the mitochondria, a rate-limiting step facilitated by the Steroidogenic Acute Regulatory (StAR) protein. researchgate.net The presence and regulatory role of StAR have been identified in elasmobranchs. researchgate.net Following cholesterol transport, a cascade of enzymes from the Cytochrome P450 (CYP) and Hydroxysteroid Dehydrogenase (HSD) superfamilies act to modify the cholesterol backbone. researchgate.netgenome.jp
In the freshwater stingray (Potamotrygon motoro), cDNAs encoding for key steroidogenic enzymes have been isolated and characterized. These include:
Cholesterol side-chain cleavage enzyme (CYP11A) : This enzyme catalyzes the conversion of cholesterol to pregnenolone (B344588), the precursor to all other steroid hormones. researchgate.netnus.edu.sg
3β-hydroxysteroid dehydrogenase (3β-HSD) : This enzyme is essential for converting pregnenolone to progesterone. researchgate.netnus.edu.sg
Cytochrome P450 21-hydroxylase (CYP21) : The activity of this enzyme is necessary for the subsequent production of corticosterone (B1669441). nih.gov
The expression of mRNAs for CYP11A and 3β-HSD has been found to be restricted to the interrenal and gonadal tissues, confirming these as the primary sites of de novo steroidogenesis. researchgate.net
| Enzyme/Protein | Abbreviation | Function in Steroidogenesis | Evidence in Elasmobranchs |
| Steroidogenic Acute Regulatory Protein | StAR | Regulates cholesterol transport into mitochondria. researchgate.net | mRNA expression identified in elasmobranchs. researchgate.net |
| Cytochrome P450 Side-Chain Cleavage | CYP11A | Converts cholesterol to pregnenolone. researchgate.net | Full-length cDNA isolated from Potamotrygon motoro. researchgate.netnus.edu.sg |
| 3β-Hydroxysteroid Dehydrogenase | 3β-HSD | Converts pregnenolone to progesterone. researchgate.net | Full-length cDNA isolated from Potamotrygon motoro. researchgate.netnus.edu.sg |
| Cytochrome P450 21-Hydroxylase | CYP21 | Involved in the pathway leading to corticosterone. nih.gov | Activity demonstrated in Dasyatis sabina interrenals. nih.gov |
The final and defining step in the synthesis of 1α-hydroxycorticosterone is the addition of a hydroxyl group at the C1α position of corticosterone. researchgate.net This reaction is unique to cartilaginous fishes and the enzyme responsible has been the subject of considerable investigation.
Despite decades of research since the discovery of 1α-hydroxycorticosterone, the specific enzyme that catalyzes the 1α-hydroxylation of corticosterone has not been identified. researchgate.netresearchgate.netnih.gov This enzymatic activity is present and functional in in vitro preparations of elasmobranch interrenal tissue, yet the gene encoding the "1α-hydroxylase" has not been found in elasmobranch genomes. nih.govumanitoba.ca This has led to alternative hypotheses, including the novel suggestion that symbiotic bacteria within the interrenal tissue may be responsible for this unique steroid modification. nih.gov Research on the winter skate (Leucoraja ocellata) identified a bacterial isolate of the genus Rhodococcus within the interrenal tissue that was capable of metabolizing corticosteroids, suggesting a potential role for microbial symbionts in the synthesis of 1α-hydroxycorticosterone. nih.gov
In other vertebrates, enzymes from the CYP11B family, such as CYP11B1 (11β-hydroxylase) and CYP11B2 (aldosterone synthase), are crucial for the final steps of glucocorticoid and mineralocorticoid synthesis, respectively. nih.gov CYP11B1 is responsible for converting 11-deoxycorticosterone to corticosterone. While elasmobranchs produce corticosterone as a precursor, the gene for CYP11B has not been identified in any species of Chondrichthyes. researchgate.net This suggests that the 11β-hydroxylation step in elasmobranchs may be carried out by a different, yet-to-be-characterized enzyme, or that the known steroidogenic pathways have evolved differently in this ancient lineage. The absence of a clear CYP11B homologue further complicates the elucidation of the complete biosynthetic pathway of 1α-hydroxycorticosterone. researchgate.netresearchgate.net
Postulated Involvement of Intracellular Microbial Symbionts in Biosynthesis
The complete biosynthetic pathway for 1α-hydroxycorticosterone has not been fully elucidated, particularly the mechanism responsible for the unique α-hydroxylation at the C-1 position. researchgate.netasm.orgnih.gov Microbial conversion has been proposed as a potential contributing factor. nih.gov The presence of a hydroxyl group in the β-configuration at the C-11 position is thought to create steric interactions that favor the distinctive α-configuration at C-1, a reaction that has been demonstrated in other microbial transformations. nih.gov Research into steroid C-1 hydroxylation by microorganisms provides a basis for this hypothesis. nih.govresearchgate.net
Investigations into the potential role of microbial symbionts have yielded significant evidence suggesting a novel form of mutualism between bacteria and their elasmobranch hosts in the synthesis of 1α-hydroxycorticosterone. asm.orgnih.govresearchgate.net Studies focusing on the winter skate (Leucoraja ocellata) have explored the capacity of intracellular bacteria within the renal-inter-renal tissue, the site of 1α-hydroxycorticosterone synthesis, to metabolize steroids. nih.govresearchgate.netresearchgate.net
From this tissue, eight ureolytic bacterial isolates were identified. nih.govresearchgate.netresearchgate.net One of these isolates, designated UM008 and identified as belonging to the genus Rhodococcus, demonstrated the ability to metabolize corticosteroids. nih.govresearchgate.netresearchgate.net When incubated with potential precursors of 1α-hydroxycorticosterone, this isolate produced novel products as analyzed by high-pressure liquid chromatography (HPLC). nih.govresearchgate.netresearchgate.netresearchgate.net This finding provides direct functional evidence of the bacterium's role in steroid metabolism. nih.govresearchgate.net
Further genomic analysis of the Rhodococcus sp. isolate UM008 has substantiated this hypothesis. asm.org The complete genome sequence of UM008 was determined and found to have strong structural and sequence homology to that of Rhodococcus erythropolis PR4. nih.govresearchgate.netresearchgate.net Crucially, the genome of UM008 contains a complete enzymatic pathway for steroid-ring oxidation, which has been documented in other steroid-catabolizing Actinobacteria. nih.govresearchgate.netresearchgate.net This genomic evidence indicates that intracellular Rhodococcus bacteria possess the necessary molecular machinery to be involved in corticosteroid biosynthesis. asm.org Together, these findings propose a novel alternative pathway for the synthesis of 1α-hydroxycorticosterone, suggesting that Rhodococcus bacteria may act as essential biocatalysts in a unique mutualistic relationship with their elasmobranch host. asm.orgnih.govresearchgate.netresearchgate.net
Secretory Dynamics and Circulating Concentrations
1α-hydroxycorticosterone is recognized as the primary and major circulating corticosteroid in elasmobranchs. researchgate.netresearchgate.netbioscientifica.com In many studies, other corticosteroids such as cortisol and corticosterone were either not detected or found in much lower concentrations. bioscientifica.comnih.gov For instance, in the Japanese banded houndshark (Triakis scyllium), circulating levels of 1α-hydroxycorticosterone were consistently 100-fold greater than those of corticosterone. researchgate.net
The secretory dynamics, including metabolic clearance rate (MCR) and blood production rate (BPR), have been investigated under varying environmental conditions. bioscientifica.comnih.gov In a key study on the female dogfish (Scyliorhinus canicula), a constant-infusion technique with tritiated 1α-hydroxycorticosterone was used to measure these parameters as fish were adapted to different seawater concentrations. bioscientifica.comnih.gov The results indicate that the secretion and clearance of 1α-hydroxycorticosterone are dynamically regulated in response to environmental osmolarity, suggesting a role in maintaining the homeostasis of plasma composition, particularly with respect to urea (B33335). bioscientifica.comnih.gov The synthesis and release of 1α-hydroxycorticosterone are stimulated by adrenocorticotropic hormone (ACTH) and corticotropin-releasing hormone (CRH). chemicalbook.com
Table 1: Effect of Environmental Salinity on 1α-Hydroxycorticosterone Dynamics in Dogfish (Scyliorhinus canicula)
| Environmental Condition | Plasma 1α-OH-B Concentration | Metabolic Clearance Rate (MCR) | Blood Production Rate (BPR) |
|---|---|---|---|
| Reduced Osmolarity (50-90% Seawater) | Increased | Increased | Increased |
| Increased Osmolarity (>100% Seawater) | Increased | Data not specified | Data not specified |
This table summarizes the trends observed in the secretory dynamics of 1α-hydroxycorticosterone in response to changes in environmental salinity, based on findings from studies on Scyliorhinus canicula. bioscientifica.comnih.gov
Circulating concentrations of 1α-hydroxycorticosterone vary between species and in response to stressors. Basal levels can be quite high, and they are known to increase significantly following stress. For example, a three-week period of fasting resulted in a 22-fold increase in circulating levels in the banded houndshark. researchgate.net Exposure to stressors like handling and air exposure also elevates plasma concentrations. researchgate.netnih.gov In the catshark (Scyliorhinus canicula), levels increased significantly after 18 minutes of air exposure and continued to rise, peaking 5 hours into recovery. nih.govresearchgate.net
Table 2: Circulating Concentrations of 1α-Hydroxycorticosterone in Various Elasmobranch Species
| Species | Condition | Concentration (µg/100 mL) | Concentration (nM) |
|---|---|---|---|
| Catshark (Scyliorhinus canicula) | General Range | 0.01 - 0.83 nih.gov | 0.04 - 22.89 nih.gov |
| Control (Undisturbed) | Not specified | ~0.47 nih.govresearchgate.net | |
| Stressed (Post Air Exposure) | Not specified | 1.99 (at 0h) to 7.33 (at 5h) nih.govresearchgate.net | |
| Spiny Dogfish (Squalus acanthias) | Basal | 2.3 ± 0.5 nih.gov | Not specified |
| Blue Shark (Prionace glauca) | Basal | 0.87 ± 0.05 nih.gov | Not specified |
This table presents reported circulating concentrations of 1α-hydroxycorticosterone in different elasmobranch species under various conditions.
Physiological Actions and Biological Roles of 1α Hydroxycorticosterone
Contribution to Hydromineral Balance and Osmoregulation
1α-Hydroxycorticosterone plays a significant role in maintaining hydromineral balance and osmoregulation in elasmobranchs, exhibiting mineralocorticoid-like activities that are crucial for survival in their marine environment.
Mineralocorticoid-like Activity and Sodium Retention
1α-Hydroxycorticosterone is recognized for its mineralocorticoid-like activity, influencing salt and water balance. wikipedia.org Mineralocorticoids, as a class of steroid hormones, are primarily involved in regulating sodium and water retention. wikipedia.orgdroracle.ai The primary function of these hormones is to act on the kidneys to promote the reabsorption of sodium. wikipedia.org This action, in turn, leads to the passive reabsorption of water, contributing to the maintenance of blood volume and pressure. wikipedia.org In elasmobranchs, there is evidence that 1α-hydroxycorticosterone is involved in osmoregulation by helping to maintain plasma sodium concentrations, particularly during osmotic stress. regulations.gov While aldosterone (B195564) is the principal mineralocorticoid in many vertebrates, 1α-hydroxycorticosterone appears to fulfill a similar role in cartilaginous fishes. wikipedia.orgregulations.gov Its involvement in sodium retention is a key aspect of its physiological function, helping these animals to regulate their internal ionic environment in the face of external fluctuations. regulations.gov
Modulation of Ion Transport in Osmoregulatory Tissues (e.g., Gill, Kidney, Rectal Gland)
The osmoregulatory actions of 1α-hydroxycorticosterone are exerted through its influence on key ion-transporting tissues such as the gills, kidneys, and rectal gland. In elasmobranchs, these organs are vital for maintaining the delicate balance of salts and water in their bodies. While the specific molecular mechanisms are still under investigation, it is understood that corticosteroids can modulate the expression and activity of ion transporters. For instance, in other fish species, the corticosteroid cortisol has been shown to regulate the abundance of Na+/K+/2Cl- cotransporter (NKCC) in the gills, which is crucial for salt secretion. nih.gov It is plausible that 1α-hydroxycorticosterone exerts analogous effects in elasmobranchs, thereby controlling the movement of ions across the membranes of their osmoregulatory organs to ensure proper hydration and ionic equilibrium.
Role in the Elasmobranch Stress Response
1α-Hydroxycorticosterone is a central component of the physiological response to stress in elasmobranchs, serving as a key biomarker for acute stress and correlating with various physiological changes.
Characterization as a Primary Corticosteroid Biomarker for Acute Stress
In elasmobranchs, 1α-hydroxycorticosterone is the dominant corticosteroid hormone and is considered a primary biomarker for acute stress. regulations.govnih.govnih.govfrontiersin.org Unlike teleost fish where cortisol is the main stress hormone, cartilaginous fishes produce 1α-hydroxycorticosterone in response to stressors. regulations.govnih.gov Its release is triggered by the hypothalamic-pituitary-interrenal axis, a conserved stress response pathway in vertebrates. regulations.gov The unique nature of this compound to chondrichthyans has presented challenges for research due to difficulties in its synthesis. nih.gov However, recent advancements in analytical techniques, such as ultra-performance liquid chromatography coupled to tandem mass spectrometry, have enabled accurate quantification of 1α-hydroxycorticosterone in plasma, solidifying its role as a reliable indicator of the stress response in these animals. nih.govnih.gov
Correlative Analyses with Stress-Induced Physiological Parameters
Studies have demonstrated a significant correlation between plasma levels of 1α-hydroxycorticosterone and other physiological parameters that are altered during a stress response. A key correlation is observed with plasma glucose levels. Following an acute stressor, such as air exposure, there is a notable increase in both plasma 1α-hydroxycorticosterone and plasma glucose. nih.govfrontiersin.org This positive correlation suggests that 1α-hydroxycorticosterone plays a role in mobilizing energy reserves to cope with the stressful situation. nih.gov For example, in a study on catsharks (Scyliorhinus canicula), a significant positive correlation was found between plasma 1α-hydroxycorticosterone and plasma glucose after an acute air-exposure challenge. nih.gov
Correlative Analysis of Plasma 1α-Hydroxycorticosterone and Physiological Parameters in Catsharks
Pairwise product-moment correlation analysis between plasma 1α-hydroxycorticosterone and other parameters analyzed in catsharks after an 18-minute air-exposure and subsequent recovery. nih.gov
| Tissue | Parameter | r (Correlation Coefficient) | r² (Coefficient of Determination) | p-value |
|---|---|---|---|---|
| Plasma | Glucose | 0.724 | 0.5247 | <0.00001 |
| Liver | Glucose | 0.340 | 0.1159 | 0.0238 |
| Liver | Lactate | 0.629 | 0.3960 | <0.0001 |
Regulation of Energy Homeostasis
Recent research has shed light on the glucocorticoid actions of 1α-hydroxycorticosterone, highlighting its role in the regulation of energy homeostasis, particularly in response to stress. Glucocorticoids are known to mediate the redistribution of energy by inducing the breakdown of glycogen (B147801) stores, leading to an increase in plasma glucose levels. nih.gov In elasmobranchs, 1α-hydroxycorticosterone appears to fulfill this function. nih.govnih.gov
Following an acute stressor, elevated levels of 1α-hydroxycorticosterone are associated with enhanced glycolysis and gluconeogenesis. nih.govnih.gov These metabolic pathways are crucial for increasing the availability of glucose to fuel energy-demanding tissues, such as white muscle, during a stressful event. nih.govnih.gov A study on the catshark (Scyliorhinus canicula) demonstrated that an acute air-exposure challenge led to increased plasma levels of 1α-hydroxycorticosterone, which in turn was responsible for increasing glycolysis and gluconeogenesis to elevate glucose levels in the plasma, liver, and white muscle. researchgate.net This glucocorticoid action of 1α-hydroxycorticosterone is vital for the shark's ability to cope with the energetic demands of a stressful situation. nih.gov
Plasma 1α-Hydroxycorticosterone Levels in Catsharks Following Acute Stress
Changes in plasma 1α-hydroxycorticosterone concentrations in control and air-exposed (18 minutes) catsharks over a 24-hour recovery period. nih.gov
| Time Point | Control Group (nM) | Air-Exposed Group (nM) |
|---|---|---|
| Baseline | 0.47 ± 0.12 | - |
| Immediately after exposure | - | 1.99 ± 1.05 |
| 5 hours post-exposure | - | 7.33 ± 2.67 |
| 24 hours post-exposure | - | Levels returned to baseline |
Putative Glucocorticoid Actions in Glucose Metabolism
1α-Hydroxycorticosterone is recognized as the principal corticosteroid in elasmobranchs, such as sharks and rays, yet its specific functions as a glucocorticoid are the subject of ongoing investigation. nih.govnih.gov Glucocorticoids, by definition, are a class of steroid hormones that play a crucial role in the regulation of glucose metabolism. wikipedia.org In most vertebrates, this role is primarily fulfilled by cortisol and corticosterone (B1669441), which act to increase and maintain normal blood glucose concentrations, particularly during periods of fasting or stress. wikipedia.orgstudy.com
Research suggests that 1α-hydroxycorticosterone performs a similar function in elasmobranchs. Studies have demonstrated a direct relationship between this hormone and glucose mobilization, which is a hallmark of glucocorticoid activity. nih.gov The primary metabolic effect of glucocorticoids is to enhance the production of glucose to ensure the brain has an adequate supply, especially during stressful situations. nih.govnih.gov They achieve this by stimulating gluconeogenesis (the synthesis of glucose from non-carbohydrate sources), mobilizing amino acids from tissues to serve as substrates for this process, inhibiting glucose uptake in muscle and adipose tissue, and stimulating the breakdown of fat to release glycerol, another gluconeogenic substrate. wikipedia.orgclinicalgate.com
A key study investigating the stress response in the catshark (Scyliorhinus canicula) provides direct evidence for the glucocorticoid actions of 1α-hydroxycorticosterone. Following an acute air-exposure challenge, a significant increase in the plasma levels of 1α-hydroxycorticosterone was observed. This hormonal surge was positively correlated with a rise in plasma glucose levels, indicating a role in mediating hyperglycemia in response to stress. nih.gov This response is consistent with the established functions of glucocorticoids in other vertebrate species, where they are integral to the redistribution of energy to cope with stressors. nih.govnih.gov
Table 1: Correlation of Plasma 1α-Hydroxycorticosterone and Glucose in Scyliorhinus canicula After Acute Stress
| Time Point Post-Stressor | Plasma 1α-Hydroxycorticosterone Levels | Plasma Glucose Levels | Observation |
|---|---|---|---|
| Pre-Stress (Control) | Baseline | Baseline | Normal physiological state. |
| Minutes after Stress | Increasing | Increasing | Initiation of stress response. |
Impact on Glycogenolysis and Gluconeogenesis Pathways
The glucocorticoid action of 1α-hydroxycorticosterone is further substantiated by its influence on the primary pathways of glucose production: glycogenolysis and gluconeogenesis. nih.gov Glycogenolysis is the metabolic process of breaking down stored glycogen in the liver and muscles to release glucose. wikipedia.org Gluconeogenesis is the synthesis of new glucose from precursors like lactate, amino acids, and glycerol, occurring mainly in the liver. nih.govkhanacademy.org Both pathways are critical for maintaining blood glucose homeostasis. nih.gov
In the study on catsharks, the stress-induced elevation of 1α-hydroxycorticosterone was accompanied by the enhancement of both glycolysis and gluconeogenesis pathways. nih.gov This metabolic shift serves to rapidly increase the availability of glucose to fuel energy-demanding tissues, such as white muscle, during a stressful event. nih.gov This finding aligns with the broader understanding of glucocorticoids, which are known to upregulate the enzymes essential for gluconeogenesis, such as phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase. clinicalgate.comnih.gov While the specific enzymatic interactions of 1α-hydroxycorticosterone have not been fully elucidated, its association with increased gluconeogenesis in elasmobranchs mirrors the actions of cortisol in other animals. nih.govnih.gov
Furthermore, while some glucocorticoids like cortisol can promote glycogen storage in the liver under certain conditions, they also play a permissive role in catecholamine-induced glycogenolysis in muscle. nih.gov In rats, corticosterone has been shown to directly increase glycogenolysis in liver cells (hepatocytes). nih.gov The response observed in catsharks, where energy stores are mobilized via gluconeogenesis and glycolysis following a rise in 1α-hydroxycorticosterone, supports its function as a key regulator of energy distribution in response to physiological challenges. nih.gov
Table 2: Metabolic Pathway Regulation by 1α-Hydroxycorticosterone in Response to Stress
| Metabolic Pathway | Effect Observed with Increased 1α-Hydroxycorticosterone | Physiological Outcome | Reference |
|---|---|---|---|
| Gluconeogenesis | Enhanced | Synthesis of new glucose to increase plasma levels. | nih.gov |
| Glycolysis | Enhanced | Increased breakdown of glucose to fuel energy-demanding tissues. | nih.gov |
Molecular Mechanisms of 1α Hydroxycorticosterone Action
Ligand-Receptor Interactions and Signal Transduction
The primary mechanism of action for 1α-hydroxycorticosterone begins with its passive diffusion across the cell membrane into the cytoplasm. There, it binds to unliganded mineralocorticoid receptors (MR) and glucocorticoid receptors (GR), which are typically part of a large multiprotein complex including heat shock proteins. Ligand binding induces a conformational change in the receptor, causing it to dissociate from this complex. The activated receptor-ligand complex then translocates into the nucleus, where it modulates gene expression.
1α-Hydroxycorticosterone is a potent activator of the mineralocorticoid receptor. In elasmobranchs, where it is the principal circulating corticosteroid, it is responsible for regulating ion and water balance, a classic mineralocorticoid function. nih.gov The MR is evolutionarily ancient and is characterized by its high affinity for a range of corticosteroids.
The mineralocorticoid receptor is also known as the Type I corticosteroid receptor, distinguished by its high binding affinity for both mineralocorticoids (like aldosterone) and glucocorticoids (like cortisol and corticosterone). nih.gov This high-affinity binding means that the receptor can be activated by relatively low concentrations of the hormone. While specific binding affinity values (Kd) for 1α-hydroxycorticosterone are not extensively documented, its role as the primary mineralocorticoid in certain species implies a high-sensitivity interaction with the MR, consistent with the receptor's fundamental properties. This allows 1α-hydroxycorticosterone to effectively regulate electrolyte homeostasis and other MR-mediated processes.
In addition to its mineralocorticoid effects, 1α-hydroxycorticosterone also exerts glucocorticoid actions. nih.gov This has been demonstrated in studies on catsharks, where elevated levels of 1α-hydroxycorticosterone following acute stress were correlated with a classic glucocorticoid response: an increase in plasma glucose levels. nih.gov This indicates that the hormone plays a crucial role in the metabolic stress response by activating GR-mediated pathways. nih.govnih.gov
The glucocorticoid receptor is referred to as the Type II corticosteroid receptor and is characterized by a binding affinity for corticosteroids that is approximately ten times lower than that of the MR. This means higher concentrations of a steroid are required to activate the GR. Consequently, the interaction between 1α-hydroxycorticosterone and the GR is considered to be of low sensitivity. This differential sensitivity allows for a graded physiological response: low concentrations of the hormone primarily activate the high-sensitivity MR for homeostatic regulation, while the higher concentrations released during stress are required to engage the low-sensitivity GR to manage metabolic demands.
Table 1: Comparative Receptor Activation by 1α-Hydroxycorticosterone
| Receptor | Receptor Type | Binding Sensitivity | Primary Associated Functions |
|---|---|---|---|
| Mineralocorticoid Receptor (MR) | Type I | High | Ion and water balance (Mineralocorticoid effects) |
| Glucocorticoid Receptor (GR) | Type II | Low | Stress response, glucose metabolism (Glucocorticoid effects) |
The capacity of 1α-hydroxycorticosterone to effectively activate both MR and GR pathways supports the "dual ligand" hypothesis. This concept is particularly relevant in early vertebrates like elasmobranchs, where a single corticosteroid often performs both mineralocorticoid and glucocorticoid functions. nih.gov In these systems, the differentiation in receptor binding affinity (high for MR, low for GR) is the key mechanism that allows a single hormone to regulate both basal homeostatic functions and stress-induced metabolic changes. The evolution of distinct, highly specific hormones like aldosterone (B195564) for MR activation and cortisol for GR activation is a feature of terrestrial vertebrates. nih.gov The action of 1α-hydroxycorticosterone in sharks serves as a model for this dual functionality.
Activation of Glucocorticoid Receptor (GR)
Gene Regulatory Mechanisms
The ultimate effect of MR and GR activation by 1α-hydroxycorticosterone is the modulation of target gene transcription. After the hormone-receptor complex translocates to the nucleus, it binds to specific DNA sequences known as Hormone Response Elements (HREs), typically located in the promoter regions of target genes. nih.govnih.gov
The DNA-binding domains of MR and GR are highly conserved, causing them to recognize and bind to the same HRE sequences. Upon binding to an HRE, the receptor complex recruits a suite of co-regulatory proteins, including co-activators or co-repressors. This larger transcriptional complex then interacts with the basal transcription machinery to either enhance or suppress the rate of transcription of the target gene into messenger RNA (mRNA). endocrine-abstracts.org This change in mRNA levels leads to altered synthesis of specific proteins, which in turn execute the physiological response, be it the regulation of ion channels in the kidney (an MR-mediated effect) or the synthesis of enzymes involved in gluconeogenesis in the liver (a GR-mediated effect). nih.govnih.gov
Modulation of Gene Expression in vitro
The foundation of 1α-hydroxycorticosterone's activity lies in its ability to bind to and activate intracellular steroid hormone receptors, namely the mineralocorticoid receptor (MR) and the glucocorticoid receptor (GR). In an unbound state, these receptors are primarily located in the cytoplasm, complexed with heat shock proteins (HSPs) and other chaperones that maintain them in an inactive conformation but ready for ligand binding.
Upon entering a target cell, 1α-hydroxycorticosterone is presumed to bind to the ligand-binding domain (LBD) of either the MR or GR. This binding event induces a conformational change in the receptor, leading to the dissociation of the HSPs and other inhibitory proteins. This unmasking of the nuclear localization signals (NLS) facilitates the translocation of the activated hormone-receptor complex into the nucleus.
Within the nucleus, the 1α-hydroxycorticosterone-receptor complex acts as a transcription factor. It typically binds to specific DNA sequences known as hormone response elements (HREs) located in the regulatory regions of target genes. This interaction can either enhance or repress the transcription of these genes, thereby altering the levels of their corresponding messenger RNA (mRNA) and, consequently, the synthesis of specific proteins. The net effect on gene expression is cell-type specific and depends on the complement of co-regulator proteins (co-activators or co-repressors) present in that cell.
In vitro studies with related glucocorticoids have demonstrated the dose-dependent regulation of a wide array of genes involved in various physiological processes, including metabolism, inflammation, and ion transport. It is highly probable that 1α-hydroxycorticosterone exerts similar effects, influencing the transcriptional landscape of target cells in a specific and regulated manner.
Table 1: Key Steps in 1α-Hydroxycorticosterone-Mediated Gene Expression
| Step | Description | Location | Key Molecules Involved |
|---|---|---|---|
| 1. Ligand Binding | 1α-Hydroxycorticosterone diffuses across the cell membrane and binds to its cognate receptor. | Cytoplasm | 1α-Hydroxycorticosterone, Mineralocorticoid Receptor (MR), Glucocorticoid Receptor (GR) |
| 2. Receptor Activation | Ligand binding induces a conformational change in the receptor, causing the dissociation of inhibitory proteins. | Cytoplasm | Hormone-Receptor Complex, Heat Shock Proteins (HSPs) |
| 3. Nuclear Translocation | The activated hormone-receptor complex moves into the nucleus. | Cytoplasm to Nucleus | Hormone-Receptor Complex, Nuclear Localization Signals (NLS) |
| 4. DNA Binding | The complex binds to specific Hormone Response Elements (HREs) in the DNA. | Nucleus | Hormone-Receptor Complex, DNA (HREs) |
| 5. Transcriptional Regulation | The bound complex recruits co-regulator proteins to either activate or repress gene transcription. | Nucleus | Hormone-Receptor Complex, Co-activators, Co-repressors, RNA Polymerase II |
| 6. Biological Response | Altered protein synthesis leads to changes in cellular function. | Cytoplasm | mRNA, Ribosomes, Newly Synthesized Proteins |
Identification of Hormone-Responsive Genes (e.g., SGK1)
A prominent and well-characterized example of a gene regulated by corticosteroids is the Serum and Glucocorticoid-Regulated Kinase 1 (SGK1). The transcription of the SGK1 gene is rapidly and potently induced by both mineralocorticoids and glucocorticoids in various cell types. Given its structural similarities, 1α-hydroxycorticosterone is expected to be a potent inducer of SGK1 expression.
The induction of SGK1 serves as a key downstream event in the signaling cascade initiated by corticosteroid hormones. SGK1 is a serine/threonine kinase that, once synthesized and activated, phosphorylates a variety of target proteins, thereby regulating numerous cellular processes. These include ion transport, cell survival, and inflammation. For instance, SGK1 is known to regulate the activity of the epithelial sodium channel (ENaC), a crucial component in maintaining sodium balance.
The identification of SGK1 as a hormone-responsive gene has been pivotal in understanding the molecular basis of corticosteroid action. In vitro experiments, such as quantitative polymerase chain reaction (qPCR) and microarray analyses, are instrumental in identifying genes like SGK1 that are transcriptionally regulated by these hormones. These studies typically involve treating cultured cells with the hormone and measuring the subsequent changes in mRNA levels of specific genes. It is through such methodologies that a comprehensive picture of the genomic targets of corticosteroids, and by extension 1α-hydroxycorticosterone, is being assembled.
Transcriptional Regulation and Potential Glucocorticoid Response Elements
The transcriptional regulation of genes by the 1α-hydroxycorticosterone-receptor complex is fundamentally dependent on its interaction with specific DNA sequences. For glucocorticoids, these are termed Glucocorticoid Response Elements (GREs). A classic GRE is a palindromic sequence of 15 base pairs, which can be represented by the consensus sequence 5'-GGTACAnnnTGTTCT-3'. The activated glucocorticoid receptor typically binds to this sequence as a homodimer.
The binding of the 1α-hydroxycorticosterone-GR complex to a GRE can lead to the recruitment of a multi-protein co-activator complex. This complex often includes histone acetyltransferases (HATs), which modify chromatin structure by acetylating histones. This "opening" of the chromatin makes the DNA more accessible to the basal transcription machinery, including RNA polymerase II, thereby enhancing the rate of transcription of the target gene.
Conversely, the 1α-hydroxycorticosterone-GR complex can also mediate transcriptional repression. This can occur through several mechanisms, including:
Tethering: The GR complex can interact with other DNA-bound transcription factors, such as NF-κB and AP-1, and inhibit their activity without directly binding to DNA itself.
Competition for Co-activators: The GR can sequester essential co-activators, making them unavailable for other transcription factors.
Binding to Negative GREs (nGREs): The GR can bind to specific DNA sequences that mediate repression.
The promoter region of the SGK1 gene contains well-characterized GREs, which explains its rapid induction by glucocorticoids. It is highly probable that 1α-hydroxycorticosterone exerts its regulatory effect on SGK1 and other target genes through binding to such response elements. The precise architecture of these response elements and the cellular context of co-regulator proteins ultimately determine the specific transcriptional outcome.
Table 2: Examples of Glucocorticoid Response Element Sequences
| Gene | Organism | GRE Sequence | Transcriptional Effect |
|---|---|---|---|
| Tyrosine Aminotransferase (TAT) | Rat | 5'-GGTACAggATGTTCT-3' | Activation |
| Mouse Mammary Tumor Virus (MMTV) LTR | Virus | 5'-AGAACAnnnTGTTCT-3' | Activation |
| Phosphoenolpyruvate (B93156) Carboxykinase (PEPCK) | Rat | 5'-GGTACGtgaTGTTCT-3' | Activation |
| Serum and Glucocorticoid-Regulated Kinase 1 (SGK1) | Human | Contains multiple putative GREs | Activation |
Endocrine Regulation of 1α Hydroxycorticosterone Synthesis and Release
Hypothalamic-Pituitary-Interrenal (HPI) Axis Control
The HPI axis represents a highly conserved neuroendocrine pathway in vertebrates that governs the production of corticosteroids. colab.wsnsf.gov In elasmobranchs, this axis is central to the regulation of 1α-hydroxycorticosterone. The process is initiated by the hypothalamus, which releases corticotropin-releasing hormone (CRH). CRH then acts on the pituitary gland, stimulating the secretion of adrenocorticotropic hormone (ACTH). nsf.gov ACTH is subsequently transported via the bloodstream to the interrenal gland, the elasmobranch homolog of the adrenal cortex, where it triggers the synthesis and release of 1α-hydroxycorticosterone. researchgate.netnsf.govnih.gov
Adrenocorticotropic hormone (ACTH) is a primary secretagogue for 1α-hydroxycorticosterone. researchgate.netbioscientifica.com Studies using isolated perifused interrenal gland preparations from the lesser-spotted dogfish, Scyliorhinus canicula, have demonstrated a dose-dependent stimulation of 1α-hydroxycorticosterone production in response to ACTH. nih.gov For instance, a 10 μM concentration of porcine ACTH resulted in a maximal stimulation of 225% above the basal secretory rate. nih.gov This stimulatory action is dependent on protein synthesis, as evidenced by the blockade of ACTH-induced 1α-hydroxycorticosterone synthesis by cycloheximide. nih.gov However, short-term induction does not appear to require gene transcription. nih.gov
The mechanism of ACTH action on elasmobranch interrenal cells involves the activation of specific intracellular signaling pathways to translate the hormonal signal into a steroidogenic response. bioscientifica.com
The intracellular signaling cascade initiated by ACTH in elasmobranchs is believed to be similar to that in mammals and amphibians, involving the synergistic action of cyclic AMP (cAMP) and calcium. bioscientifica.comdeepdyve.com Upon binding to its receptor on the interrenal cell surface, ACTH activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. nih.gov This increase in intracellular cAMP acts as a second messenger. nih.govbioscientifica.com
Research has shown that dibutyryl cAMP, a cell-permeable analog of cAMP, produces a dose-dependent increase in 1α-hydroxycorticosterone secretion, mimicking the effect of ACTH. bioscientifica.comdeepdyve.com A 10 μM concentration of cAMP was found to increase production by 278% above basal levels. nih.gov This indicates that the cAMP-dependent protein kinase (PKA) pathway is a crucial component of ACTH-stimulated steroidogenesis. nih.gov
In addition to the cAMP pathway, calcium also plays a vital role. Studies have revealed that ACTH-stimulated 1α-hydroxycorticosterone secretion is significantly diminished in the absence of extracellular calcium. bioscientifica.comdeepdyve.com This suggests that an influx of extracellular calcium is necessary for the full steroidogenic response to ACTH. The interplay between cAMP and calcium signaling pathways appears to be essential for the robust and regulated production of 1α-hydroxycorticosterone. bioscientifica.comnih.gov
| Stimulant | Concentration | Observed Effect on 1α-OH-B Secretion | Reference |
|---|---|---|---|
| Porcine ACTH | 10 μM | 225% increase above basal rate | nih.gov |
| Dibutyryl cyclic AMP (cAMP) | 10 μM | 278% increase above basal rate | nih.gov |
| Forskolin (Adenylyl cyclase activator) | 1 μM | 127% increase above basal rate | nih.gov |
| ACTH in Calcium-Free Medium | Not specified | Significantly decreased secretion | bioscientifica.comdeepdyve.com |
Adrenocorticotropic Hormone (ACTH) Stimulation and Intracellular Signaling
Renin-Angiotensin System (RAS) Influence
The Renin-Angiotensin System (RAS) is another critical hormonal cascade that regulates steroidogenesis in elasmobranchs. nih.govwikipedia.orgclevelandclinic.org This system, primarily known for its role in blood pressure and fluid balance, also directly stimulates the production of 1α-hydroxycorticosterone from the interrenal gland. nih.govnih.gov The key effector hormone of this system is Angiotensin II (AII). nih.gov
Angiotensin II has been identified as a potent stimulator of 1α-hydroxycorticosterone secretion. researchgate.netbioscientifica.com In vitro studies on the interrenal gland of Scyliorhinus canicula have shown that AII can significantly increase the production of this steroid. nih.gov For example, [Ile⁵]-angiotensin II at a concentration of 0.1 μM was found to increase 1α-hydroxycorticosterone production by 372% over basal rates. nih.gov However, the responsiveness to AII can vary among elasmobranch species, as studies on the Atlantic stingray (Dasyatis sabina) showed no effect of salmon and human forms of AII on interrenal steroidogenesis. nih.gov
The mechanism of action for Angiotensin II in stimulating 1α-hydroxycorticosterone secretion differs from that of ACTH and involves the phosphatidylinositol signaling pathway. bioscientifica.comdeepdyve.com It is proposed that AII binding to its receptor on interrenal cells activates phospholipase C (PLC). mdpi.com PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). mdpi.comoup.comnih.gov
This signaling cascade has significant effects on intracellular calcium levels. IP₃ binds to receptors on the endoplasmic reticulum, triggering the release of calcium from intracellular stores. mdpi.com Furthermore, the full action of AII requires the presence of extracellular calcium, indicating that an influx of calcium from outside the cell is also necessary. bioscientifica.comdeepdyve.com The inhibition of AII-stimulated secretion in the absence of extracellular calcium or in the presence of dantrolene (B1669809) (an inhibitor of calcium release from intracellular stores) supports the critical role of both intracellular and extracellular calcium mobilization in the steroidogenic response to AII. bioscientifica.comdeepdyve.com This mechanism, involving PIP₂ hydrolysis and subsequent changes in intracellular calcium, is consistent with the action of AII in mammals and amphibians. bioscientifica.comdeepdyve.com
| Stimulant/Condition | Concentration | Observed Effect on 1α-OH-B Secretion | Reference |
|---|---|---|---|
| [Val⁵]-Angiotensin II | 0.1 μM | 120% increase above basal rate | nih.gov |
| [Ile⁵]-Angiotensin II | 0.1 μM | 372% increase above basal rate | nih.gov |
| AII in Calcium-Free Medium | Not specified | Significantly inhibited secretion | bioscientifica.comdeepdyve.com |
| AII in the presence of Dantrolene | Not specified | Significantly inhibited secretion | bioscientifica.comdeepdyve.com |
C-type natriuretic peptide (CNP), a member of the natriuretic peptide family, also exerts influence on the elasmobranch interrenal gland. researchgate.netmdpi.com While primarily associated with osmoregulation and cardiovascular function, CNP has been shown to affect steroid synthesis. physiology.orggoogle.com Research indicates that CNP can modulate the expression of genes involved in the steroidogenic pathway. researchgate.net This suggests a role for CNP as a paracrine or autocrine regulator within the interrenal tissue, potentially fine-tuning the steroidogenic output in response to specific physiological cues. mdpi.com The interaction between CNP and other steroidogenic stimulants like ACTH and AII contributes to the intricate regulation of 1α-hydroxycorticosterone production.
Angiotensin II (AII) as a Steroidogenic Stimulant
Environmental and Physiological Modulators
The regulation of 1α-OH-B is a complex process influenced by external environmental cues and internal physiological conditions. Research has highlighted that fluctuations in salinity and the availability of dietary protein are significant factors that can alter the plasma concentrations and production rates of this hormone, underscoring its primary role as a mineralocorticoid in these ancient fishes.
Effects of Osmolarity and Salinity Fluctuations
Studies on elasmobranchs, such as the lesser-spotted dogfish (Scyliorhinus canicula), have demonstrated a clear relationship between environmental salinity and the secretion of 1α-hydroxycorticosterone. When these fish are subjected to environments with reduced osmolarity, their plasma levels of 1α-OH-B, along with its metabolic clearance and blood production rates, tend to increase. bioscientifica.com
Specifically, research has shown that acclimation to 50% seawater leads to elevated concentrations of 1α-OH-B. bioscientifica.com This hormonal response is associated with the retention of sodium (Na+), suggesting that 1α-OH-B plays a crucial role in maintaining plasma sodium levels when the external environment becomes more dilute. bioscientifica.com In environments with reduced salinity, down to about 75% seawater, the fish tolerate a decrease in plasma Na+ concentration. However, in more dilute conditions, Na+ is preferentially retained, and further decreases in plasma osmolality are managed by reducing urea (B33335) concentrations. The increase in 1α-OH-B in 50% seawater directly corresponds with this strategy of sodium retention. bioscientifica.com
Conversely, when dogfish are exposed to hyperosmotic conditions, such as 130% or 140% seawater, their plasma osmolality, along with sodium, chloride, and urea concentrations, all increase. bioscientifica.combioscientifica.com The response of 1α-OH-B under these high-salinity conditions is closely tied to the animal's nutritional state, as detailed in the following section.
Table 1: Effect of Environmental Salinity on Plasma 1α-Hydroxycorticosterone and Key Osmolytes in the Dogfish (Scyliorhinus canicula)
| Environmental Condition | Plasma 1α-OH-B Concentration | Primary Osmoregulatory Response | Source |
|---|---|---|---|
| Reduced Salinity (e.g., 50% Seawater) | Increased | Preferential retention of Na+; reduction in plasma urea. | bioscientifica.combioscientifica.com |
| Normal Salinity (100% Seawater) | Baseline | Maintenance of normal plasma osmolality. | bioscientifica.combioscientifica.com |
| Increased Salinity (e.g., 130%-140% Seawater) | Variable (see section 5.3.2) | Increased plasma Na+, Cl-, and urea concentrations. | bioscientifica.combioscientifica.com |
Influence of Nutritional Status (e.g., Dietary Protein Restriction)
The nutritional status of an elasmobranch, particularly its protein intake, significantly modulates the osmoregulatory role of 1α-hydroxycorticosterone, especially under conditions of high salinity. Dietary protein is a key factor as it limits the animal's ability to synthesize urea, a major osmolyte in elasmobranchs.
A pivotal study investigated this interaction by adapting dogfish to either a high-protein diet (HPD) or a low-protein diet (LPD) and then exposing them to different salinities. bioscientifica.com In normal seawater, fish on the LPD had significantly lower urea production compared to the HPD group. bioscientifica.com
The most striking results were observed in 130% seawater. Unlike the HPD fish, the LPD fish were unable to increase their plasma urea concentration to adapt to the hyperosmotic environment. Instead, they adopted an alternative strategy: they retained high concentrations of plasma Na+ and chloride (Cl-). This ion retention increased their plasma osmolality, helping to counteract water loss. bioscientifica.com Crucially, this retention of ions was accompanied by a greatly elevated plasma concentration of 1α-OH-B. bioscientifica.com This finding strongly indicates that under conditions where urea production is limited by diet, 1α-OH-B acts to minimize the excretion of Na+ and Cl- at key osmoregulatory sites like the gills, kidney, and rectal gland. bioscientifica.com
These results reinforce the mineralocorticoid function of 1α-OH-B, demonstrating that it is preferentially used to regulate plasma sodium concentrations when the primary osmoregulatory strategy of urea modulation is constrained by nutritional factors. bioscientifica.com
Table 2: Research Findings on the Interaction of Dietary Protein and Salinity on 1α-Hydroxycorticosterone in the Dogfish (Scyliorhinus canicula)
| Diet Group | Salinity Condition | Key Physiological Response | Plasma 1α-OH-B Concentration | Source |
|---|---|---|---|---|
| Low-Protein Diet (LPD) | 100% Seawater | Decreased urea production; decreased urea clearance. | Baseline | bioscientifica.com |
| High-Protein Diet (HPD) | 130% Seawater | Increased plasma urea concentration. | Not significantly elevated | bioscientifica.com |
| Low-Protein Diet (LPD) | 130% Seawater | Inability to increase plasma urea; retention of Na+ and Cl-. | Greatly elevated | bioscientifica.com |
Analytical Methodologies for 1α Hydroxycorticosterone Research and Quantification
Methodological Challenges in Accurate Measurement
The quantification of 1α-hydroxycorticosterone is complicated by inherent challenges that can affect the accuracy and reliability of results. nih.gov These challenges primarily stem from the compound's limited availability and its similarity to other naturally occurring steroids.
A significant and persistent challenge in 1α-hydroxycorticosterone research is the lack of a commercially available standard. researchgate.netresearchgate.netcdnsciencepub.com This scarcity means that laboratories cannot simply purchase purified 1α-hydroxycorticosterone for use as a reference in their assays. researchgate.netcdnsciencepub.com The difficulty in synthesizing the hormone contributes to this problem. researchgate.net Consequently, researchers often have to rely on measuring a proxy, such as corticosterone (B1669441), after separating it from other steroids using advanced analytical techniques. researchgate.netcdnsciencepub.comresearchgate.net This limitation restricts the ability of many laboratories to accurately measure the hormone, as it requires specialized equipment and expertise. researchgate.netresearchgate.netresearchgate.net
Quantification of any single glucocorticoid can be biased by the presence of other structurally similar steroids and metabolites. nih.govfrontiersin.org This is a particular issue for immunoassays, where antibodies may cross-react with steroids other than the target compound, leading to overestimation. oup.com In the case of 1α-hydroxycorticosterone, early research highlighted the low cross-reactivity of commercial corticosterone enzyme immunoassays (EIAs) with 1α-hydroxycorticosterone, which was estimated at only 3-5%. usm.edunih.govnih.gov Furthermore, newly developed antibodies for 1α-hydroxycorticosterone have shown some sensitivity to related steroids like 11-dehydrocorticosterone. usm.edunih.govnih.gov The chemical similarity between many steroids results in isobaric interferences, where different compounds have the same mass, making them indistinguishable by mass spectrometry alone and necessitating effective chromatographic separation. waters.com
Advanced Chromatographic and Spectrometric Techniques
To overcome the challenges of specificity, researchers have increasingly turned to sophisticated separation and detection technologies. These methods are crucial for distinguishing 1α-hydroxycorticosterone from a complex background of other steroids present in biological samples. frontiersin.org
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of corticosteroids. karger.comkarger.com It is highly effective for separating various steroids from a single plasma sample. karger.comkarger.com In the context of 1α-hydroxycorticosterone research, HPLC is essential for isolating the hormone from other plasma steroids before quantification. researchgate.netresearchgate.netcdnsciencepub.com This separation is critical to ensure that subsequent measurements, often performed using immunoassays, are specific to 1α-hydroxycorticosterone. nih.govnih.gov For instance, researchers have used reversed-phase HPLC to separate 1α-hydroxycorticosterone, cortisol, 11-dehydrocorticosterone, and corticosterone, with the resulting fractions being analyzed to determine immunoreactivity and confirm the presence and quantity of the target steroid. nih.gov This combined HPLC-immunoassay approach has been shown to be superior for measuring 1α-hydroxycorticosterone compared to using a corticosterone EIA alone, even without HPLC fractionation. nih.govresearchgate.net
| Steroid | Peak Retention Time (min) |
|---|---|
| 1α-Hydroxycorticosterone (1αOHB) | 6-9 |
| Cortisol (F) | ~9.5 |
| 11-Dehydrocorticosterone (11-DHC) | ~10.5 |
| Corticosterone (B) | ~12.5 |
| Desoxycorticosterone (DOC) | ~18.5 |
| Progesterone (P4) | ~23.5 |
Data derived from HPLC analysis used to characterize and evaluate steroid separation. nih.gov Retention times are approximate and can vary based on specific chromatographic conditions.
Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) is widely regarded as the "gold standard" for quantifying glucocorticoids in complex biological tissues. frontiersin.orgoup.com This is due to its high sensitivity, specificity, and selectivity, which allow for the simultaneous measurement of multiple analytes. frontiersin.orgacs.org The technique provides the accuracy needed for quantifying trace levels of hormones and distinguishing them from interfering compounds. nih.govfrontiersin.org
In a study on lesser spotted catsharks, UPLC-MS/MS was used to provide a highly accurate and specific quantification of plasma 1α-hydroxycorticosterone. nih.govfrontiersin.org Researchers optimized a method by combining and adapting two existing UPLC-MS/MS quantification methods for cortisol and corticosterone, taking advantage of the fact that 1α-hydroxycorticosterone has an identical molecular weight to cortisol. nih.gov This powerful analytical approach has been instrumental in demonstrating the glucocorticoid action of 1α-hydroxycorticosterone in response to stress. nih.govfrontiersin.org The use of LC-MS/MS is increasingly advocated for interpreting adrenal venous sampling (AVS) results, as it can rescue failed cases and identify more instances of unilateral disease compared to traditional immunoassays. nih.gov
Immunoassay Development and Validation
Given the limitations of using commercially available corticosterone assays, significant effort has been directed toward developing a specific immunoassay for 1α-hydroxycorticosterone. usm.edunih.gov This involved creating a monoclonal antibody specifically for the target hormone. usm.edunih.govnih.gov
The development process began with the synthesis of a 1α-hydroxycorticosterone derivative, which was then used to produce a monoclonal antibody. usm.edunih.govnih.gov The subsequent enzyme immunoassay (EIA) was validated using HPLC to confirm its specificity. usm.edunih.gov This new 1α-hydroxycorticosterone EIA proved to be superior for measuring the hormone when compared to using a corticosterone EIA, both with and without HPLC separation. nih.govresearchgate.net
Validation tests showed that the antibody had good sensitivity for 1α-hydroxycorticosterone but low sensitivity to closely related steroids like desoxycorticosterone and corticosterone. usm.edunih.gov However, it did exhibit greater sensitivity to 11-dehydrocorticosterone. usm.edunih.govnih.gov The assay was optimized for sensitivity and precision, allowing for the rapid measurement of 1α-hydroxycorticosterone in small sample volumes (<1 ml of serum or <1 g of interrenal tissue). usm.edunih.gov This validated EIA represents a significant improvement over previous analytical methods and is a crucial tool for future research into the physiological role of 1α-hydroxycorticosterone in elasmobranchs. nih.govusm.edu
| Compound | Relative Cross-Reactivity (%) |
|---|---|
| 1α-Hydroxycorticosterone (1αOHB) | 100 |
| 11-Dehydrocorticosterone | Greater than 1αOHB |
| Corticosterone (B) | Low sensitivity |
| Desoxycorticosterone (DOC) | Low sensitivity |
| Cortisol (F) | Did not bind |
Data derived from relative displacement tests of cross-reactant compounds in the developed enzyme immunoassay. usm.edunih.govnih.gov
Development of Specific Monoclonal Antibodies for Enzyme Immunoassays (EIA)
A significant breakthrough in 1α-hydroxycorticosterone research has been the development of a specific monoclonal antibody, which forms the cornerstone of a sensitive enzyme immunoassay. nih.govnih.govresearchgate.netnih.gov Recognizing that commercially available corticosterone EIAs exhibit very low cross-reactivity (3-5%) with 1α-hydroxycorticosterone, researchers synthesized a 1α-hydroxycorticosterone-derivative to produce a dedicated monoclonal antibody. researchgate.netnih.gov This antibody was then rigorously evaluated using high-performance liquid chromatography (HPLC) and EIA to confirm its specificity and efficacy. researchgate.netnih.gov
The development of this monoclonal antibody has enabled the creation of an in-house EIA specifically for 1α-hydroxycorticosterone, providing a much-needed tool for its accurate measurement in biological samples. nih.gov The antibody demonstrated good sensitivity for its target antigen, 1α-hydroxycorticosterone, a critical factor for reliable quantification. researchgate.netnih.gov However, it also showed some cross-reactivity with related steroids. The relative displacement studies revealed low sensitivity to desoxycorticosterone and corticosterone but a greater sensitivity to 11-dehydrocorticosterone. researchgate.netnih.gov
Table 1: Cross-Reactivity of the 1α-Hydroxycorticosterone Monoclonal Antibody
| Compound | Cross-Reactivity |
|---|---|
| 1α-Hydroxycorticosterone | High |
| 11-Dehydrocorticosterone | High |
| Desoxycorticosterone | Low |
| Corticosterone | Low |
This table illustrates the specificity of the monoclonal antibody developed for the 1α-Hydroxycorticosterone EIA, highlighting its strong affinity for the target analyte and 11-dehydrocorticosterone, with minimal cross-reactivity to other related steroids.
This targeted antibody development has been a crucial step forward, allowing for more accurate and specific measurement of 1α-hydroxycorticosterone compared to previous methods that relied on less specific corticosterone assays. researchgate.netnih.gov
Optimization of Immunoassay Sensitivity, Repeatability, and Precision
To ensure the reliability of the 1α-hydroxycorticosterone EIA, extensive optimization of the assay protocol was undertaken. researchgate.netnih.gov This involved a series of systematic evaluations of various assay parameters. Researchers tested both competitive and non-competitive EIA formats to determine the most suitable approach. researchgate.netnih.gov Further refinement was achieved through the titration of reagents and careful adjustment of the incubation times for both the antibody and the enzyme conjugate. researchgate.netnih.gov
These optimization steps were instrumental in enhancing the key performance characteristics of the assay. The sensitivity of the EIA was a primary focus, with the goal of detecting low concentrations of 1α-hydroxycorticosterone in biological samples. researchgate.netnih.gov The optimized assay achieved a sensitivity of 4 ng/ml with 90% binding for standards and samples. researchgate.netnih.gov
The repeatability and precision of the assay were also rigorously assessed to ensure consistent and reproducible results. researchgate.netnih.gov Precision is a critical measure of the degree of agreement between replicate measurements under specified conditions. The optimization process aimed to minimize variability both within a single assay run (intra-assay precision) and between different assay runs (inter-assay precision).
Table 2: Optimized Performance Characteristics of the 1α-Hydroxycorticosterone EIA
| Parameter | Optimized Value/Characteristic |
|---|---|
| Assay Format | Competitive/Non-competitive formats tested |
| Sensitivity | 4 ng/ml (at 90% binding) |
| Key Optimization Steps | Reagent titration, incubation time adjustment |
This table summarizes the key performance indicators of the optimized 1α-Hydroxycorticosterone EIA, demonstrating the high sensitivity achieved through meticulous protocol adjustments.
The successful optimization of these parameters has resulted in a robust and reliable EIA for the quantification of 1α-hydroxycorticosterone, providing researchers with a valuable tool for physiological and endocrinological studies in elasmobranchs. researchgate.netnih.gov
Considerations for Biological Sample Preparation and Matrix Effects
The accurate quantification of 1α-hydroxycorticosterone is not only dependent on the analytical method itself but also on the proper preparation of biological samples and the mitigation of matrix effects. Biological matrices such as serum and interrenal tissue are complex mixtures that can interfere with immunoassay performance. nih.govrevvity.com
To address these challenges, specific protocols for sample pre-treatment and extraction have been developed. nih.govnih.gov For both serum (<1 ml) and interrenal tissue (<1 g) samples, methods involving pH adjustment and extraction with solvents of varying polarity have been optimized. nih.govnih.gov These steps are crucial for isolating 1α-hydroxycorticosterone from interfering substances present in the sample matrix. The choice of extraction solvent and the adjustment of pH can significantly impact the recovery of the target analyte and the removal of compounds that could otherwise lead to inaccurate measurements. nih.gov
Matrix effects occur when components in the sample, other than the analyte of interest, influence the analytical signal, leading to either suppression or enhancement of the measured value. arp1.com To minimize these effects in the 1α-hydroxycorticosterone EIA, it is essential that the matrix of the standards and calibrators closely matches that of the samples being analyzed. revvity.com For instance, when analyzing serum samples, using analyte-depleted serum to prepare the standard curve is a recommended practice. revvity.com
Furthermore, the validation of the extraction procedure is critical. This is often achieved by demonstrating parallelism between serial dilutions of the sample extract and the standard curve. nih.gov Significant correlations between the binding percentages for the extracts and the standards indicate that the assay is performing consistently across different concentrations and is not being unduly influenced by the sample matrix. nih.gov The development of these sample preparation techniques has been a key factor in enabling the rapid and reliable measurement of 1α-hydroxycorticosterone from small sample volumes. nih.gov
Evolutionary Endocrinology of 1α Hydroxycorticosterone Signaling
Evolution of Steroid Receptors in Early Vertebrates
The emergence of vertebrates during the Cambrian explosion some 515 to 542 million years ago marked a significant leap in biological complexity. nih.gov This was accompanied by the evolution of sophisticated signaling systems, including those mediated by steroid hormones. The ancestral foundation for the diverse steroid receptors seen in modern vertebrates was laid down in early chordates. nih.govarxiv.org
Ancestral Corticosteroid Receptor (AncCR) Sensitivity to 1α-Hydroxycorticosterone
The common ancestor of jawed vertebrates possessed a single ancestral corticosteroid receptor (AncCR). nih.gov Through a process of gene duplication and divergence, this ancestral receptor gave rise to the mineralocorticoid receptor (MR) and glucocorticoid receptor (GR) lineages. nih.govnih.govnih.gov
Remarkably, research involving the resurrection and functional analysis of this ancestral protein has revealed that AncCR was sensitive to a broad range of corticosteroids, including 1α-hydroxycorticosterone. nih.govresearchgate.net This finding is significant because 1α-hydroxycorticosterone is a steroid hormone thought to be synthesized exclusively by elasmobranchs (sharks, skates, and rays). nih.govresearchgate.net The sensitivity of AncCR to this hormone, millions of years before it is known to have evolved as a primary signaling molecule, points to a pre-existing capacity within the ancestral receptor to bind a variety of structurally related steroids. nih.govresearchgate.net This inherent promiscuity of the ancestral receptor is a key theme in the evolution of steroid signaling.
Divergence and Functional Specialization of MR and GR Lineages in Gnathostomes
The divergence of the MR and GR lineages in gnathostomes (jawed vertebrates) represents a pivotal event in the evolution of steroid signaling. nih.govnih.gov Following the duplication of the ancestral corticoid receptor gene, the resulting MR and GR began to specialize in their functions and ligand preferences. nih.govplos.org
In cartilaginous fishes (Chondrichthyes), both MR and GR are present. arxiv.orgresearchgate.net The elasmobranch MR retains a high sensitivity to a range of corticosteroids, including 1α-hydroxycorticosterone, while the GR exhibits a lower sensitivity. nih.gov This differential sensitivity allows for a graded response to varying hormone concentrations.
In the lineage leading to bony vertebrates (teleosts and tetrapods), the GR underwent further specialization, losing its sensitivity to mineralocorticoids like aldosterone (B195564) and becoming more specific for glucocorticoids such as cortisol. nih.govwisc.edu This specialization was driven by a small number of key mutations that altered the ligand-binding pocket of the receptor. wisc.edu
| Receptor Lineage | Key Evolutionary Events | Functional Specialization |
| Ancestral Corticosteroid Receptor (AncCR) | Single receptor in early jawed vertebrates. | Broad sensitivity to various corticosteroids, including 1α-hydroxycorticosterone. nih.govresearchgate.net |
| Mineralocorticoid Receptor (MR) | Diverged from GR after gene duplication. | Retained broad sensitivity to corticosteroids, including 1α-hydroxycorticosterone, in elasmobranchs. nih.gov In tetrapods, became the primary receptor for aldosterone. wisc.edu |
| Glucocorticoid Receptor (GR) | Diverged from MR after gene duplication. | Evolved lower sensitivity to corticosteroids in elasmobranchs. nih.gov In bony vertebrates, lost sensitivity to mineralocorticoids and became specific for glucocorticoids like cortisol. nih.govwisc.edu |
Theories on the Co-evolution of Hormones and Receptors
The intricate relationship between steroid hormones and their receptors has led to several theories about their co-evolution. The case of 1α-hydroxycorticosterone in elasmobranchs provides compelling evidence for some of these hypotheses.
Hypothesis of Molecular Exploitation in Elasmobranchs
The "molecular exploitation" or "ligand exploitation" hypothesis posits that new hormone-receptor partnerships can evolve when a novel hormone recruits pre-existing receptors that already have the capacity to bind it. nih.govnih.govpnas.org The evolution of 1α-hydroxycorticosterone signaling in elasmobranchs is a classic example of this phenomenon. nih.govresearchgate.net
The ancestral corticosteroid receptor (AncCR) was already sensitive to 1α-hydroxycorticosterone long before this steroid became a major hormone in elasmobranchs. nih.govresearchgate.net When elasmobranchs evolved the enzymatic machinery to produce 1α-hydroxycorticosterone, this new hormone could immediately interact with the existing MR and GR, which had retained the ancestral sensitivity. nih.gov This recruitment of ancient, promiscuous receptors into a new signaling pathway allowed for the rapid evolution of a novel endocrine system.
Structural Basis for Ancestral Receptor Promiscuity and Ligand Accommodation
The ability of ancestral receptors to bind a variety of ligands, a property known as promiscuity, was a crucial prerequisite for molecular exploitation. plos.org Structural studies of resurrected ancestral steroid receptors have provided insights into the molecular basis of this promiscuity. plos.org
The ligand-binding pocket of the ancestral corticosteroid receptor was larger than its primary ligand, containing unoccupied space and extra hydrogen-bonding capacity. nih.govplos.org This allowed it to fortuitously recognize and bind other molecules with similar structures, such as 1α-hydroxycorticosterone, which differs from more ancient corticosteroids by the addition of a single hydroxyl group. nih.gov This "roominess" of the ancestral binding pocket set the stage for the evolution of new hormone-receptor interactions. plos.org
Comparative Analysis of Stress Physiology Evolution Across Vertebrate Taxa
The physiological response to stress is a fundamental aspect of vertebrate life and is largely mediated by the hypothalamic-pituitary-adrenal/interrenal (HPA/I) axis. scholaris.cafrontiersin.org The primary corticosteroid hormones involved in the stress response vary across different vertebrate groups, reflecting the evolutionary diversification of this system.
In most vertebrates, cortisol or corticosterone (B1669441) are the main glucocorticoids released in response to stress. researchgate.net However, in elasmobranchs, 1α-hydroxycorticosterone is the dominant corticosteroid and its levels increase under stressful conditions. nih.govresearchgate.net This suggests that 1α-hydroxycorticosterone has taken on the role of a primary stress hormone in this lineage.
The evolution of the stress response is closely tied to the divergence of the MR and GR. In many vertebrates, the high-affinity MR is thought to regulate basal physiological processes, while the lower-affinity GR is activated during stress when corticosteroid levels are high. frontiersin.org In elasmobranchs, the differential sensitivity of the MR and GR to 1α-hydroxycorticosterone suggests a similar division of labor, with the MR mediating mineralocorticoid-like effects at lower hormone concentrations and the GR mediating glucocorticoid-like stress responses at higher concentrations. nih.govucm.es
| Vertebrate Group | Primary Stress Corticosteroid | Key Features of Corticosteroid Signaling |
| Lampreys (Agnatha) | 11-deoxycortisol ucm.es | Possess an ancestral corticoid receptor. nih.gov |
| Elasmobranchs (Chondrichthyes) | 1α-hydroxycorticosterone researchgate.netresearchgate.net | Utilize both MR and GR, which are sensitive to 1α-hydroxycorticosterone. nih.gov |
| Teleost Fishes (Actinopterygii) | Cortisol nih.govucm.es | Possess two GRs and one MR. nih.gov |
| Tetrapods (Amphibians, Reptiles, Birds, Mammals) | Corticosterone and/or Cortisol | GR has become highly specific for glucocorticoids. wisc.edu Aldosterone is the primary mineralocorticoid. wisc.edu |
Future Research Directions and Unresolved Questions
Complete Elucidation of the 1α-Hydroxylation Biosynthetic Enzyme
A pivotal unresolved question in the study of 1α-hydroxycorticosterone is the definitive identification and characterization of the enzyme responsible for its synthesis. The conversion of corticosterone (B1669441) to 1α-OH-B involves a 1α-hydroxylation step, a reaction catalyzed by a yet-to-be-identified 1α-hydroxylase enzyme. researchgate.net While the enzymes responsible for the synthesis of other hydroxylated steroids, such as the 1α-hydroxylation of vitamin D precursors by 1α-hydroxylase (CYP27B1), are well-characterized, the specific enzyme for corticosterone 1α-hydroxylation in elasmobranchs remains elusive. nih.govnih.gov
Future research will need to focus on isolating and characterizing this enzyme from the interrenal tissue of elasmobranchs, which is the site of 1α-OH-B production. researchgate.net This will likely involve a combination of techniques, including proteomics to identify candidate proteins in interrenal tissues and genomics and transcriptomics to find the gene encoding the enzyme. The search for this enzyme is complicated by the fact that key enzymes in steroidogenesis, like CYP11B, have not been identified in cartilaginous fishes. researchgate.net The elucidation of this biosynthetic pathway is crucial for understanding the regulation of 1α-OH-B production and its evolutionary origins.
Definitive Characterization of Glucocorticoid Actions in vivo
While evidence strongly supports a glucocorticoid role for 1α-hydroxycorticosterone, a comprehensive in vivo characterization of these actions is still needed. Studies have shown a positive correlation between plasma 1α-OH-B and glucose levels following stress, suggesting its involvement in energy metabolism. researchgate.netfrontiersin.orgnih.gov Specifically, in the catshark (Scyliorhinus canicula), elevated 1α-OH-B levels were associated with enhanced glycolysis and gluconeogenesis to supply energy to demanding tissues during stress. frontiersin.orgnih.gov Furthermore, 1α-OH-B has been shown to upregulate the transcription of serum- and glucocorticoid-inducible kinase 1 (SGK1) in red blood cells, a classic glucocorticoid-regulated gene. usm.edu
However, much of the research on the glucocorticoid effects in elasmobranchs has utilized synthetic glucocorticoids like dexamethasone (B1670325) or corticosteroids not naturally present in these animals, such as cortisol. nih.govucm.esmdpi.com These studies have demonstrated that glucocorticoid receptors in sharks can be activated by these compounds, leading to changes in carbohydrate metabolism. nih.govucm.esmdpi.com Future research must focus on in vivo studies using 1α-hydroxycorticosterone itself to definitively delineate its specific glucocorticoid effects. This will require overcoming the challenge of synthesizing or obtaining sufficient quantities of purified 1α-OH-B for experimental use. researchgate.net
Identification and Functional Analysis of Novel Receptor-Mediated Mechanisms
The actions of 1α-hydroxycorticosterone are mediated through its binding to mineralocorticoid (MR) and glucocorticoid (GR) receptors. nih.gov Research has revealed that in the little skate (Leucoraja erinacea), the MR acts as a high-sensitivity receptor, while the GR is a low-sensitivity receptor for 1α-OH-B. nih.gov This suggests a model where low, basal levels of 1α-OH-B regulate mineralocorticoid functions via the MR, while the higher concentrations released during stress activate the GR to mediate glucocorticoid responses. plos.org
Interestingly, functional analysis of resurrected ancestral proteins indicates that the sensitivity of these receptors to 1α-OH-B evolved millions of years before the hormone itself, highlighting a case of molecular exploitation where a novel hormone co-opted pre-existing receptors. nih.gov
Future research should delve deeper into the intricacies of these receptor-mediated mechanisms. This includes investigating the potential for heterodimerization between MR and GR and how this might modulate the transcriptional response to 1α-OH-B. conicet.gov.ar Furthermore, identifying the specific gene regulatory networks activated by 1α-OH-B through these receptors will be crucial for a complete understanding of its physiological roles. The use of techniques like chromatin immunoprecipitation sequencing (ChIP-seq) could reveal the direct target genes of the 1α-OH-B-receptor complex.
Comprehensive Assessment of Microbiome Contributions to Host Steroidogenesis
The gut microbiome is increasingly recognized as a significant player in host metabolism, including the modulation of steroid hormones. nih.govnih.govmdpi.com Gut bacteria can produce a variety of enzymes that metabolize steroids, potentially altering their activity and bioavailability. nih.gov For instance, the gut microbiome can influence levels of cortisol and androgens in mammals. nih.gov
The potential contribution of the microbiome to the steroidogenesis of 1α-hydroxycorticosterone in elasmobranchs is a completely unexplored area of research. It is conceivable that gut microbes in these ancient fishes could possess unique enzymatic capabilities that influence the production or metabolism of 1α-OH-B and its precursors. Future research should aim to characterize the gut microbiome of various elasmobranch species and investigate the presence of steroid-metabolizing enzymes. This could involve metagenomic sequencing of the gut microbiome to identify genes encoding such enzymes, followed by in vitro and in vivo studies to assess their functional impact on 1α-OH-B levels.
Development of Universal Standards and Highly Specific Analytical Tools
A significant hurdle in the study of 1α-hydroxycorticosterone has been the lack of commercially available standards and highly specific, validated analytical methods for its measurement. researchgate.netresearchgate.net This has often forced researchers to use less specific assays or to measure corticosterone as a proxy, which is present at much lower concentrations. researchgate.net
While progress has been made with the development of a monoclonal antibody-based enzyme immunoassay (EIA) and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods, these are not yet universally accessible. frontiersin.orgnih.govnih.gov The development of a certified reference standard for 1α-hydroxycorticosterone is a critical priority. This would enable the standardization of assays across different laboratories, ensuring the comparability and reliability of data.
Furthermore, continued refinement of analytical techniques is necessary to allow for the simultaneous and accurate quantification of 1α-OH-B and its precursors and metabolites in various biological matrices. This will be essential for a more complete understanding of its biosynthesis, regulation, and physiological functions.
Q & A
Basic Research Questions
Q. What are the primary physiological roles of 1α-hydroxycorticosterone in elasmobranch fish, and how is its synthesis regulated?
- Methodological Answer : 1α-Hydroxycorticosterone acts as the principal corticosteroid in elasmobranchs, analogous to cortisol in teleosts. Its synthesis is regulated by angiotensin II and natriuretic peptides, as demonstrated via in vitro perifusion of interrenal glands. Researchers can measure its production using radioimmunoassays (RIA) validated for elasmobranch plasma . Key studies involve stimulating interrenal tissue with peptides and quantifying steroid output via RIA or LC-MS .
Q. What validated methods exist for quantifying 1α-hydroxycorticosterone in biological samples?
- Methodological Answer : Radioimmunoassay (RIA) remains the gold standard, with antibodies cross-reacting minimally with structurally similar steroids (e.g., cortisol). For higher specificity, liquid chromatography-mass spectrometry (LC-MS) is recommended, particularly when analyzing plasma from stressed or hypoxic subjects. Sample preparation must include organic solvent extraction and silica column purification to isolate 1α-hydroxycorticosterone .
Q. How does 1α-hydroxycorticosterone function as a biomarker for acute stress in elasmobranchs?
- Methodological Answer : Plasma levels of 1α-hydroxycorticosterone rise within minutes of stress induction (e.g., capture, handling). Experimental protocols involve serial blood sampling post-stressor, followed by RIA or LC-MS analysis. Control groups must account for circadian rhythms and seasonal variations, as baseline levels fluctuate with reproductive cycles .
Advanced Research Questions
Q. What evolutionary mechanisms explain the retention of 1α-hydroxycorticosterone in elasmobranchs despite the emergence of cortisol in teleosts?
- Methodological Answer : Comparative genomic studies suggest that elasmobranch steroidogenic enzymes exhibit promiscuity, enabling 1α-hydroxycorticosterone to interact with ancestral receptors. Phylogenetic analysis of corticosteroid receptors (e.g., glucocorticoid receptor isoforms) and in silico docking simulations can elucidate structural adaptations. In vitro receptor activation assays using chimeric proteins are critical for testing functional conservation .
Q. How can researchers reconcile conflicting data on 1α-hydroxycorticosterone’s mineralocorticoid-like activity in different elasmobranch species?
- Methodological Answer : Discrepancies may arise from interspecific differences in receptor expression or assay conditions. To address this:
- Perform cross-species in vitro interrenal gland perifusion with isotopically labeled precursors.
- Use CRISPR-Cas9 to knock out putative receptor genes in cell lines and measure steroid responsiveness.
- Apply meta-analysis frameworks (e.g., PRISMA guidelines) to systematically evaluate prior evidence, weighting studies by methodological rigor .
Q. What experimental designs are optimal for studying 1α-hydroxycorticosterone’s interaction with hypoxia-inducible pathways?
- Methodological Answer : Hypoxia-regulated genes (e.g., erythropoietin) in elasmobranchs may be modulated by 1α-hydroxycorticosterone. Researchers should:
- Expose primary hepatocyte cultures to graded hypoxia (1–5% O₂) and measure steroid secretion via LC-MS.
- Use chromatin immunoprecipitation (ChIP) to test HIF-1α binding to steroidogenic gene promoters.
- Correlate plasma 1α-hydroxycorticosterone levels with HIF-1α protein expression in field-collected specimens .
Q. How does 1α-hydroxycorticosterone’s mechanism differ from other corticosteroids in modulating immune responses?
- Methodological Answer : Conduct leukocyte proliferation assays using elasmobranch peripheral blood mononuclear cells (PBMCs) treated with 1α-hydroxycorticosterone vs. cortisol/dexamethasone. Flow cytometry can quantify apoptosis/activation markers (e.g., CD18). Transcriptomic profiling (RNA-seq) of treated PBMCs identifies unique immune-related pathways regulated by 1α-hydroxycorticosterone .
Methodological Standards & Data Reporting
- Experimental Replicability : Detailed protocols for interrenal gland isolation, steroid extraction, and LC-MS parameters must be included in supplementary materials. Use the Beilstein Journal’s guidelines for compound characterization (e.g., NMR spectra, HRMS data) .
- Conflict of Interest : Disclose all funding sources and assay reagent suppliers (e.g., Cayman Chemical standards) to ensure transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
